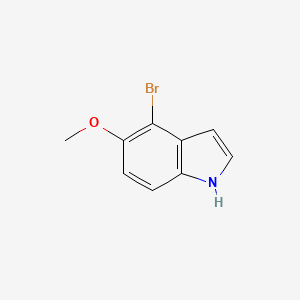

4-bromo-5-methoxy-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSVUEYKYLKRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90858-86-9 | |

| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-5-methoxy-1H-indole chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-bromo-5-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant heterocyclic compound in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, spectroscopic characteristics, reactivity, and potential biological applications. The guide includes summarized data tables, an example of a detailed experimental protocol for a related isomer, and graphical representations of synthetic workflows and its role as a chemical intermediate.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] The electronic-rich nature of the indole nucleus, which can be further modulated by substituents, makes it a privileged structure in medicinal chemistry.[1] this compound is a substituted indole derivative featuring a bromine atom at the C4 position and a methoxy group at the C5 position. These modifications significantly influence the molecule's reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] This guide consolidates the available technical data on this compound to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis. The compound typically appears as a white to yellow solid and should be stored in a dark, dry environment at room temperature to ensure stability.[4][5]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 90858-86-9 | [4] |

| Molecular Formula | C₉H₈BrNO | [4] |

| Molecular Weight | 226.07 g/mol | [4] |

| Appearance | White to yellow solid | [4] |

| Boiling Point | 349.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 15.77 ± 0.30 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [4][5] |

| InChI Key | FPSVUEYKYLKRJL-UHFFFAOYSA-N | [5] |

| SMILES | COC1=C(Br)C2=C(C=C1)C=CN2 |[6] |

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - N-H Proton: A broad singlet typically downfield (> 8.0 ppm).- Aromatic Protons: Multiple signals in the aromatic region (approx. 6.5-7.5 ppm), showing characteristic coupling patterns for the substituted benzene and pyrrole rings.- Methoxy Protons (O-CH₃): A sharp singlet around 3.8-4.0 ppm. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-140 ppm).- C-Br Carbon: The carbon atom attached to the bromine will be shifted; its exact position depends on the overall electronic environment.- C-O Carbon: The carbon of the methoxy-substituted aromatic ring will appear downfield.- Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. |

| IR Spectroscopy | - N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.- Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.- C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.- C-O Stretch (Aryl Ether): A strong band in the 1200-1275 cm⁻¹ region.- C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 225 and an isotopic peak (M+2) of similar intensity at m/z 227, which is characteristic of a monobrominated compound. |

Synthesis and Reactivity

Methoxy-activated indoles are versatile intermediates in organic synthesis.[1] The presence of the methoxy group enhances the electron-rich nature of the indole ring system, influencing its reactivity in electrophilic substitution and other functionalization reactions.[1] The bromine atom at the C4 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents to build more complex molecular architectures.

Experimental Protocol: Synthesis of a Regioisomeric Methoxy-Bromo-Indole

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of its isomer, 4-bromo-7-methoxyindole, illustrates a common and effective strategy for constructing such molecules. This procedure, known as the Bartoli indole synthesis, involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent.[11]

Objective: To synthesize 4-bromo-7-methoxyindole from 4-bromo-2-nitroanisole.

Materials:

-

4-bromo-2-nitroanisole (7.89 g, 33.3 mmol)

-

Vinylmagnesium bromide (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous (300 ml)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine

Procedure:

-

A solution of 4-bromo-2-nitroanisole (33.3 mmol) in anhydrous THF (300 ml) is prepared in a reaction vessel equipped for low-temperature reactions.

-

The solution is cooled to -60 °C.

-

Vinylmagnesium bromide (1 M in THF) is added slowly to the reaction mixture, ensuring the internal temperature does not exceed -40 °C.

-

The mixture is stirred, and the temperature is allowed to gradually rise to -40 °C over a period of 2 hours.

-

Upon reaction completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (100 ml).[11]

-

The aqueous phase is extracted with ether.

-

The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄.[11]

-

The solvent is removed under reduced pressure.

-

The crude product is purified using flash chromatography to yield the final product, 4-bromo-7-methoxyindole.[11]

Biological Significance and Applications

Indole derivatives are of immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][12] Methoxy-substituted indoles, in particular, are present in many naturally occurring and synthetic bioactive compounds.[1]

This compound serves as a key building block for more complex molecules with therapeutic potential. For example, the related compound this compound-2-carboxylic acid has been investigated for its activity as an inhibitor of HIV integrase, an enzyme essential for viral replication.[12] This highlights the potential of the 4-bromo-5-methoxy-indole scaffold as a starting point for developing novel antiviral agents.[12] The general utility of this scaffold in generating diverse, biologically active compounds is a central theme in modern medicinal chemistry.

Safety and Handling

Appropriate safety measures are critical when handling this compound. Based on data for structurally related bromo-indoles and halo-aromatics, the compound should be considered harmful if swallowed and may cause skin irritation or allergic skin reactions.[5][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or glasses.[14][15][16]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][13][14]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[14][16]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound (CAS 90858-86-9) before use.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its distinct pattern of substitution provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for biological screening. The data and protocols summarized in this guide offer a technical foundation for researchers aiming to leverage the unique chemical properties of this versatile indole derivative in their work.

References

- 1. soc.chim.it [soc.chim.it]

- 2. benthamscience.com [benthamscience.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1H-Indole, 4-broMo-5-Methoxy- CAS#: 90858-86-9 [amp.chemicalbook.com]

- 5. This compound | 90858-86-9 [sigmaaldrich.com]

- 6. This compound | C9H8BrNO | CID 22030558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]

- 12. This compound-2-carboxylic acid|CAS 92622-97-4 [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-bromo-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the heterocyclic compound 4-bromo-5-methoxy-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science.

Core Physicochemical Properties

This compound is a substituted indole with the molecular formula C₉H₈BrNO. The presence of the bromine atom and the methoxy group on the indole scaffold significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | N/A |

| Molecular Weight | 226.07 g/mol | N/A |

| Appearance | White to yellow solid | |

| Boiling Point (Predicted) | 349.2 ± 22.0 °C | N/A |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 15.77 ± 0.30 | N/A |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry |

Synthesis and Characterization

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with various methods developed to access diverse structural motifs.

Experimental Protocol: Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-bromo-4-nitroanisole with vinylmagnesium bromide. The following protocol is based on a patented procedure, which should be optimized for improved yield and purity.

Materials:

-

2-bromo-4-nitroanisole

-

Vinylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-nitroanisole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add vinylmagnesium bromide (3.0 equivalents) to the cooled solution, maintaining the temperature at -40 °C.

-

Stir the reaction mixture at -40 °C for 30 minutes.

-

Allow the reaction to slowly warm to -20 °C.

-

Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with ether.

-

Separate the organic layer, and extract the aqueous layer twice with ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: The reported yield for this specific protocol is low (3%). Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to improve the yield.

Caption: Synthesis workflow for this compound.

Spectral Characterization

Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. However, general characteristics of related indole compounds can be used to predict the expected spectral features.

¹H NMR Spectroscopy: A general protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher spectrometer.

Expected ¹H NMR Signals:

-

A broad singlet for the N-H proton of the indole ring.

-

Signals in the aromatic region corresponding to the protons on the indole core. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and methoxy groups.

-

A singlet for the methoxy (-OCH₃) protons.

¹³C NMR Spectroscopy: A similar sample preparation and instrument setup as for ¹H NMR would be used.

Expected ¹³C NMR Signals:

-

Signals corresponding to the nine carbon atoms of the indole core. The chemical shifts will be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and heavy-atom effect of the bromine atom.

-

A signal for the methoxy carbon.

Mass Spectrometry: Mass spectral analysis would likely be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.07 g/mol ).

-

A characteristic isotopic pattern for the M⁺ and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation patterns typical of indole compounds, which may include the loss of small molecules or cleavage of the substituent groups.

Caption: Analytical workflow for compound characterization.

Biological Activity

While the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, specific biological targets and mechanisms of action for this compound have not been extensively reported in the scientific literature.

Indole derivatives, in general, have been investigated for a wide range of therapeutic applications, including as:

-

Anticancer agents[1]

-

Antiviral agents

-

Antimicrobial agents

-

Anti-inflammatory agents

The biological activity of a specific substituted indole is highly dependent on the nature and position of its substituents. For instance, some bromo-indole compounds have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. However, without specific experimental data for this compound, any discussion of its biological activity remains speculative and based on the broader class of indole compounds. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a substituted indole with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the available physicochemical data, provided a synthesis protocol, and outlined the expected spectral characteristics. The lack of comprehensive experimental data, particularly regarding its biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: 4-bromo-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and synthesis. While specific biological data for this exact compound is limited in publicly accessible literature, this guide explores the well-documented therapeutic potential of the broader class of substituted indoles, including their roles as anticancer, antiviral, antibacterial, and neuroprotective agents. The potential mechanisms of action and relevant signaling pathways associated with bromo- and methoxy-substituted indoles are also discussed, offering a framework for future research and development.

Compound Identification and Structure

This compound is a substituted indole with a bromine atom at the C4 position and a methoxy group at the C5 position of the indole ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Compound Identification:

| Identifier | Value |

| CAS Number | 90858-86-9[1] |

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | This compound[1] |

| InChI Key | FPSVUEYKYLKRJL-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=C2C(=C1)NC=C2)Br |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 349.2 ± 22.0 °C | Predicted |

| Density | 1.591 ± 0.06 g/cm³ | Predicted |

| pKa | 15.77 ± 0.30 | Predicted |

| Storage | Keep in a dark place, sealed in dry, room temperature.[1] |

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the use of 4-bromo-5-methoxy-2-nitroaniline as a starting material. The general synthetic approach is outlined below, based on established indole synthesis methodologies.

Experimental Workflow for a Potential Synthesis Route:

Figure 2: A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical, based on common indole syntheses):

-

Reduction of the Nitro Group: 4-bromo-5-methoxy-2-nitroaniline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon, is used to reduce the nitro group to an amine, yielding 4-bromo-5-methoxy-benzene-1,2-diamine. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Indole Ring Formation: The resulting diamine can then be subjected to cyclization. One possible method is a reaction with a suitable carbonyl compound (e.g., an alpha-haloketone followed by cyclization) to form the indole ring.

-

Purification: The crude product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure this compound.

Note: The precise reagents and conditions would need to be optimized based on the specific synthetic route chosen.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

-

IR Spectroscopy: The infrared spectrum would likely show a characteristic N-H stretching band around 3400-3300 cm⁻¹, C-H stretching bands for the aromatic and methyl groups, and C=C stretching bands for the aromatic rings. C-O and C-Br stretching vibrations would also be present at lower frequencies.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Biological Activity and Potential Therapeutic Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. The introduction of bromo and methoxy substituents can significantly modulate the pharmacological properties of the indole nucleus.

Anticancer Potential

Numerous indole derivatives have been investigated for their anticancer properties. The substitution pattern on the indole ring is crucial for their mechanism of action and potency.

-

Tubulin Polymerization Inhibition: Certain indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The indole nucleus is a common scaffold for the design of kinase inhibitors, which can block signaling pathways involved in cancer cell proliferation and survival.

-

Apoptosis Induction: Many anticancer indole compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Potential Signaling Pathways in Cancer:

Figure 3: Potential anticancer mechanisms of action for substituted indoles.

Antiviral Activity

The indole nucleus is present in several antiviral drugs. Substituted indoles have shown activity against a range of viruses by targeting different stages of the viral life cycle.

Antibacterial Activity

Bromo-substituted indoles, in particular, have been reported to possess significant antibacterial properties against various bacterial strains, including drug-resistant ones.

Neuroprotective Effects

The indole scaffold is also a key feature in compounds designed to treat neurodegenerative diseases. For instance, derivatives of 5-methoxyindole have been studied for their potential neuroprotective effects in models of Alzheimer's disease, partly through their antioxidant properties and interaction with mitochondrial targets.[2]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. While specific experimental data on this molecule is sparse, the extensive research on related bromo- and methoxy-substituted indoles provides a strong rationale for its investigation as a lead compound in drug discovery programs.

Future research should focus on:

-

The development and optimization of efficient synthetic routes.

-

Comprehensive biological screening to evaluate its anticancer, antimicrobial, antiviral, and neuroprotective properties.

-

Elucidation of its specific molecular targets and mechanisms of action.

-

Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

References

The Synthesis and Discovery of Substituted Indoles: A Technical Guide for Drug Development

An in-depth technical guide or whitepaper on the core.

The indole scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous molecules allows it to interact with a diverse array of biological targets, making it a focal point in the development of novel therapeutics.[1] Indole derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides a comprehensive overview of key synthetic methodologies for creating substituted indoles and highlights the discovery of biologically active indole-containing compounds.

Core Synthesis Methodologies

The construction of the indole nucleus has been a subject of extensive research for over a century, leading to the development of numerous synthetic strategies.[5] These can be broadly categorized into classical and modern methods.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is one of the oldest and most well-known methods for synthesizing indoles.[6][7] The reaction involves heating an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.[7][8] The catalysts can be Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[6][7]

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine.[7] A key step is the[1][1]-sigmatropic rearrangement of the protonated enamine, which leads to the cleavage of the N-N bond.[6][9] The subsequent cyclization and elimination of an ammonia molecule under acidic conditions yield the aromatic indole.[6][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole ring.[7]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-phenylindole

-

Hydrazone Formation: Phenylhydrazine is reacted with 2-bromoacetophenone to form the corresponding hydrazone intermediate.[6]

-

Cyclization: The formed hydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride.[6][10]

-

Rearrangement and Aromatization: The acid catalyzes the rearrangement and subsequent elimination of ammonia to form the aromatic 2-phenylindole product.[6]

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for producing 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline.[11][12] Despite its long history, this method has been used less frequently due to the often harsh reaction conditions and potential for low yields.[11][13] However, recent modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have led to milder and more efficient procedures.[11][13]

The reaction mechanism involves the initial reaction of the α-bromo-acetophenone with two molecules of aniline to form a key intermediate.[13] This is followed by an electrophilic cyclization and subsequent aromatization and tautomerization to yield the final 2-aryl-indole product.[11][13]

Caption: Workflow of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol: General Procedure for 2-Arylindoles

-

Reactant Mixture: An ω-arylamino ketone is heated at high temperatures (230–250 °C) in an inert solvent like silicone oil.[14]

-

Alternative (Buu-Hoi Modification): An α-haloketone (0.01 mol) is heated with an excess of the desired aniline (0.02 mol) and the corresponding aniline hydrobromide (0.005 mol).[14]

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Isolation: The mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization to yield the 2-arylindole.[14]

Leimgruber-Batcho Indole Synthesis

This method has become a popular and efficient alternative to the Fischer synthesis, particularly in the pharmaceutical industry.[15] It is a two-step process that begins with an ortho-nitrotoluene.[15][16] The key advantages of this synthesis are the mild reaction conditions, high yields, and the ready availability of starting materials.[15]

The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to create a more reactive reagent.[15] The second step is a reductive cyclization of the enamine intermediate.[15] A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[15][17]

Caption: Two-step process of the Leimgruber-Batcho Indole Synthesis.

Experimental Protocol: One-Pot Synthesis of 5-Chloroindole

-

Enamine Formation: A mixture of 4-chloro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated in DMF solvent.[18]

-

Reductive Cyclization: After the formation of the enamine intermediate (monitored by TLC), a catalyst such as 10% Palladium on carbon is added to the flask.[17][18]

-

Hydrogenation: The mixture is placed under a hydrogen atmosphere (or treated with a hydrogen source like hydrazine hydrate) and stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete.[17][18]

-

Isolation: The catalyst is removed by filtration, the solvent is evaporated, and the resulting crude product is purified by column chromatography to afford the desired indole.[18]

Modern Palladium-Catalyzed Methods

Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.[19] Palladium-catalyzed reactions are particularly prominent.[20][21]

The Larock indole synthesis is a powerful heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[22] The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and syn-insertion of the alkyne.[22] The resulting vinylic palladium intermediate undergoes an intramolecular C-N bond formation and subsequent reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[22] Other modern approaches utilize palladium to catalyze C-H bond activation, allowing for the rapid construction of complex indoles from simpler starting materials.[20]

Caption: Catalytic cycle of the Larock Indole Synthesis.

Discovery of Bioactive Substituted Indoles

The indole nucleus is a key structural component in a vast number of biologically active compounds.[3] The versatility of the indole ring allows for substitutions at various positions, leading to compounds with a wide range of therapeutic applications.[23]

Substituted indoles have shown significant potential in oncology by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse, including the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR), disruption of microtubule dynamics, and induction of apoptosis through inhibition of proteins like Bcl-2.[1]

| Compound Class | Specific Example | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | [1] |

| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM | [1] |

| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM | [1] |

| Indole-substituted furanones | Compound 11 | Tubulin | U-937 | 0.6 µM (EC₅₀) | [23] |

| Indole curcumin derivatives | Methoxy-substituted compound 27 | GSK-3β, EGFR, Bcr-Abl | - | Potent antioxidant and docking scores | [23] |

Beyond cancer, substituted indoles are investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The development of potent and orally bioavailable indole derivatives continues to be an active area of research, as exemplified by the discovery of 2-(ortho-substituted benzyl)-indole derivatives as RORγ agonists with in vivo antitumor efficacy.[24]

Signaling Pathway Example: NF-κB Inhibition

Chronic inflammation is linked to numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some substituted indoles exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates a simplified canonical NF-κB pathway and a potential point of inhibition by an indole derivative.

Caption: Inhibition of the NF-κB signaling pathway by a substituted indole.

Conclusion

The indole nucleus remains a remarkably versatile and important scaffold in drug discovery and development.[1] A rich history of classical synthesis methods, complemented by modern, highly efficient catalytic strategies, provides chemists with a robust toolbox for creating a vast chemical space of substituted indoles.[5][25] The continued exploration of these compounds, driven by a deeper understanding of their mechanisms of action and interactions with biological pathways, will undoubtedly pave the way for the discovery of novel and effective therapies for a wide range of human diseases.[1][26]

References

- 1. benchchem.com [benchchem.com]

- 2. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. testbook.com [testbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 14. researchgate.net [researchgate.net]

- 15. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. journalijar.com [journalijar.com]

- 19. Recent advances in the synthesis of indoles from alkynes and nitrogen sources - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. organicreactions.org [organicreactions.org]

- 22. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Indole synthesis [organic-chemistry.org]

- 26. bioengineer.org [bioengineer.org]

Spectroscopic and Synthetic Profile of 4-bromo-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 4-bromo-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic data based on established principles and provides a generalized synthetic protocol adapted from known indole syntheses.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indole scaffold and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | br s | - |

| H2 | 7.2 - 7.3 | t | ~2.5 |

| H3 | 6.5 - 6.6 | t | ~2.5 |

| H6 | 7.0 - 7.1 | d | ~8.5 |

| H7 | 7.2 - 7.3 | d | ~8.5 |

| OCH₃ | 3.9 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 124 - 126 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 112 - 114 |

| C5 | 150 - 152 |

| C6 | 112 - 114 |

| C7 | 122 - 124 |

| C7a | 135 - 137 |

| OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3300 | Strong, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (Methoxy) |

| 1610 - 1580 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1480 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1000 | Medium | Aryl-O Stretch (Symmetric) |

| 800 - 750 | Strong | C-H Bending (ortho-disubstituted) |

| 600 - 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 210/212 | Medium | [M - CH₃]⁺ |

| 182/184 | Low | [M - CH₃ - CO]⁺ |

| 146 | Medium | [M - Br]⁺ |

| 131 | Medium | [M - Br - CH₃]⁺ |

| 103 | High | [M - Br - CH₃ - CO]⁺ or Indole fragment |

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a general and plausible method for the synthesis of this compound, based on established indole synthetic methodologies.

Reaction Scheme: A potential synthetic approach could involve the Fischer indole synthesis, starting from a suitably substituted phenylhydrazine and a ketone or aldehyde, or a transition-metal-catalyzed cyclization of an ortho-haloaniline derivative. A plausible modern approach involves the Larock indole synthesis.

Materials:

-

2-Bromo-3-methoxyaniline

-

Trimethylsilylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrabutylammonium fluoride (TBAF)

-

Toluene, anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Sonogashira Coupling: To a solution of 2-bromo-3-methoxyaniline (1.0 eq) in anhydrous toluene are added trimethylsilylacetylene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq). The mixture is degassed and then triethylamine (3.0 eq) is added. The reaction is stirred at 80°C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Cyclization and Desilylation: The purified intermediate is dissolved in anhydrous THF, and TBAF (1.1 eq, 1M solution in THF) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Final Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Navigating the Spectral Landscape of 4-bromo-5-methoxy-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-5-methoxy-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for NMR analysis.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~ 8.1 - 8.3 | br s | - | 1H |

| H2 | ~ 7.2 - 7.3 | t | ~ 2.5 - 3.0 | 1H |

| H3 | ~ 6.4 - 6.5 | t | ~ 2.5 - 3.0 | 1H |

| H6 | ~ 7.1 - 7.2 | d | ~ 8.5 - 9.0 | 1H |

| H7 | ~ 6.9 - 7.0 | d | ~ 8.5 - 9.0 | 1H |

| OCH₃ | ~ 3.9 | s | - | 3H |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 124 - 126 |

| C3 | ~ 102 - 104 |

| C3a | ~ 128 - 130 |

| C4 | ~ 113 - 115 |

| C5 | ~ 154 - 156 |

| C6 | ~ 112 - 114 |

| C7 | ~ 115 - 117 |

| C7a | ~ 131 - 133 |

| OCH₃ | ~ 56 - 57 |

Solvent: CDCl₃ or DMSO-d₆

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound and related compounds.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Theoretical Exploration of Bromo-Methoxy Substituted Indoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of bromo and methoxy substituents on the indole ring system significantly modulates the molecule's physicochemical properties, including its electronic nature, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the theoretical studies conducted on bromo-methoxy substituted indoles, offering insights into their structure-activity relationships, quantum chemical properties, and interactions with biological targets. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel indole-based therapeutics.

I. Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and semi-empirical calculations have been employed to elucidate the electronic structure and reactivity of substituted indoles.

A. Redox Potentials and Electronic Structure

DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), have shown good agreement with experimental values for the standard redox potentials of substituted indoles.[1][2] These calculations, corrected for solvation and thermal effects, provide a reliable prediction of a molecule's susceptibility to oxidation.[1] The electronic nature of substituents significantly impacts the spin density distribution in indole radical cations. Electron-donating groups, such as methoxy, alter this distribution differently than electron-withdrawing groups, which can explain variations in their subsequent chemical reactions.[1]

B. Molecular Geometry and Excited States

Theoretical calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the ground and excited state geometries of indole derivatives.[2] These studies reveal that while substitutions can have a notable effect on the electronic properties in the excited state, the structural differences in the indole ring itself may be subtle.[2]

Table 1: Summary of Quantum Chemical Calculation Data

| Parameter | Method/Basis Set | Molecule/Substituent | Key Finding | Reference |

| Redox Potential | DFT (DMol³), PM3 | Substituted Indoles | DFT calculations show good agreement with experimental values. | [1] |

| Spin Density | DFT | 5-substituted Indole Radical Cations | Electron-donating and -withdrawing groups show different spin density distributions. | [1] |

| Bond Lengths (Ground State) | B3LYP/6-311+G(d,p) | Indole | Calculated bond lengths compare well with experimental values. | [2] |

| Excited State Energy (S1, S2) | B3LYP/6-311+G(d,p) | Indole | Provides theoretical absorption wavelengths (λmax). | [2] |

Experimental Protocols: Quantum Chemical Calculations

A typical workflow for performing DFT calculations on substituted indoles is as follows:

-

Structure Building: The 3D structure of the bromo-methoxy substituted indole is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly done using a functional like B3LYP with a basis set such as 6-311+G(d,p).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: Single-point energy calculations can then be performed to determine various electronic properties, such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential. For excited state properties, Time-Dependent DFT (TD-DFT) calculations are employed.

-

Solvation Effects: To mimic a biological environment, solvation effects can be included using a continuum solvation model like the Conductor-like Screening Model (COSMO).[1]

Quantum Chemical Calculation Workflow

II. Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

A. Targeting Protein Kinases

Bromo-methoxy substituted indoles have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were identified as potential inhibitors of the VEGFR-2 tyrosine kinase.[3] Molecular docking studies revealed that these compounds could fit into the ATP-binding pocket of VEGFR-2, forming key interactions with amino acid residues.[3][4]

Table 2: Molecular Docking Data for Bromo-Methoxy Indole Derivatives

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 3a | VEGFR-2 | -8.76 | Asp1046, Val848, Leu1035, Ala866, Leu889, Ile888, Leu1019 | [3] |

| 9 | Tubulin | - | CYS241, LEU248, LYS352 | [5] |

| 10k | Tubulin | - | - | [5] |

| 32b | Tubulin | - | - | [5] |

| 9 | MurC Ligase | -11.5 | - | [6] |

| 9 | Lanosterol 14α-demethylase | -8.5 | - | [6] |

Note: Binding energies are not always reported in the same units or under the same scoring functions, making direct comparison across studies challenging.

Experimental Protocols: Molecular Docking

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then prepared by assigning bond orders and minimizing its energy.

-

Ligand Preparation: The 2D structures of the bromo-methoxy indole derivatives are converted to 3D structures. The ligands are prepared by generating different tautomers and ionization states at a physiological pH.

-

Grid Generation: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand.

-

Docking Simulation: The prepared ligands are then docked into the receptor grid using software like GLIDE or AutoDock. The program samples a large number of possible conformations and orientations of the ligand within the active site.

-

Pose Analysis: The resulting docking poses are scored based on their binding energy. The best-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Molecular Docking Workflow

III. Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

A. Model Development and Validation

QSAR analyses have been performed on indole derivatives to understand their activity as, for example, monoamine oxidase (MAO) inhibitors.[7] These studies involve the calculation of various molecular descriptors (e.g., steric, electrostatic, hydrophobic) and the use of statistical methods to build a predictive model. The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques, including cross-validation and external validation.[8]

B. Mechanistic Interpretation

A well-validated QSAR model can provide insights into the mechanism of action of the compounds.[8] By analyzing the contribution of different descriptors to the model, it is possible to identify the key structural features that enhance or diminish biological activity. For instance, a QSAR study on MAO inhibitors suggested that the structures of the active sites for MAO-A and MAO-B are considerably different.[7]

Table 3: QSAR Study Data for Indole Analogues

| Target | QSAR Model | Cross-validated r² (q²) | Key Descriptors | Reference |

| MAO-A | CoMFA | 0.743 | Steric and Electrostatic fields | [7] |

| MAO-B | CoMFA | 0.603 | Steric and Electrostatic fields | [7] |

| HKMT | MLR | 0.9212 (Q²LOO) | minHBint4, Wlambdal.unity | [9] |

Experimental Protocols: QSAR Model Building

-

Data Set Preparation: A dataset of bromo-methoxy indole derivatives with experimentally determined biological activity (e.g., IC50 values) is collected. The structures are optimized, and molecular descriptors are calculated.

-

Descriptor Calculation: A wide range of descriptors, including 1D, 2D, and 3D descriptors, are calculated for each molecule in the dataset.

-

Data Set Division: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability.

-

Model Generation: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to develop a mathematical relationship between the descriptors and the biological activity for the training set.

-

Model Validation: The model is validated using various techniques, including leave-one-out cross-validation (for internal validation) and prediction of the activity of the test set compounds (for external validation).

-

Applicability Domain Definition: The applicability domain of the model is defined to ensure that predictions are only made for compounds that are similar to those in the training set.

QSAR Model Development Workflow

IV. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This analysis provides insights into the packing of molecules in the solid state and the nature of the forces that hold them together.

A. Intermolecular Interactions

For bromo-substituted indole derivatives, Hirshfeld surface analysis has revealed the dominance of contacts involving hydrogen atoms, such as H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions.[10] The presence of additional aromatic groups can increase the significance of π–π stacking interactions in the crystal packing.[10]

Table 4: Hirshfeld Surface Analysis Data for Bromo-Substituted Indoles

| Compound | Interaction Type | Contribution (%) | Key Observation | Reference |

| I | H···H | 38.7-44.7 | Dominant interaction type. | [10] |

| I | C···H/H···C | 20.4-25.7 | Significant contribution. | [10] |

| I | O···H/H···O | 17.9 | Higher contribution compared to II. | [10] |

| II | O···H/H···O | 14.6 | Lower contribution due to increased π–π interactions. | [10] |

| I | Br···H/H···Br | 12.6 | - | [10] |

| II | Br···H/H···Br | 8.2 | Reduced contribution compared to I. | [10] |

Conclusion

The theoretical studies on bromo-methoxy substituted indoles provide a rich source of information for medicinal chemists and drug development professionals. Quantum chemical calculations offer a deep understanding of their electronic properties and reactivity. Molecular docking studies have successfully identified potential biological targets and elucidated the binding modes of these compounds. QSAR analyses have established predictive models for their biological activity, and Hirshfeld surface analysis has provided valuable insights into their solid-state properties. By integrating these computational approaches, researchers can accelerate the design and optimization of novel bromo-methoxy substituted indole derivatives with improved therapeutic potential.

References

- 1. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 7. QSAR analysis of indole analogues as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]

- 10. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Methoxy-Substituted Indoles: A Technical Guide

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of methoxy-substituted indole derivatives for researchers, scientists, and drug development professionals.

The indole nucleus, a privileged scaffold in medicinal chemistry, gains significant therapeutic potential with the addition of methoxy substituents. This strategic modification profoundly influences the electronic and steric properties of the indole ring, enhancing its interaction with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological activities of methoxy-substituted indoles, with a focus on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols for key assays and visual representations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cell Proliferation and Survival

Methoxy-substituted indoles have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Inhibition of Tubulin Polymerization

A key mechanism of action for several methoxy-substituted indoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest and apoptosis.

Modulation of Cell Cycle and Apoptosis

Numerous studies have demonstrated the ability of methoxy-indole derivatives to induce cell cycle arrest, primarily at the G2/M or G1 phases. This is often accompanied by the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various methoxy-substituted indole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-methyl-5,6,7-trimethoxyindoles | Compound 21 | HeLa (Cervical) | 0.022 | [1] |

| A549 (Lung) | 0.035 | [1] | ||

| MCF-7 (Breast) | 0.028 | [1] | ||

| K562 (Leukemia) | 0.125 | [1] | ||

| Compound 31 | HeLa (Cervical) | 0.025 | [1] | |

| A549 (Lung) | 0.041 | [1] | ||

| MCF-7 (Breast) | 0.033 | [1] | ||

| 5-Methoxyindole-isatin Hybrids | Compound 5o | ZR-75 (Breast) | 1.69 | [2] |

| HT-29 (Colon) | 1.69 | [2] | ||

| A-549 (Lung) | 1.69 | [2] | ||

| Compound 5w | ZR-75 (Breast) | 1.91 | [2] | |

| HT-29 (Colon) | 1.91 | [2] | ||

| A-549 (Lung) | 1.91 | [2] | ||

| 3-Formyl-2-phenylindoles | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | |

| MCF-7 (Breast) | Not Specified |

Antimicrobial Activity: A Broad Spectrum of Action

Methoxy-substituted indoles have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. The presence and position of the methoxy group on the indole ring, along with other substitutions, play a crucial role in determining the antimicrobial potency and spectrum.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several indole derivatives against various bacterial and fungal strains are presented below.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-Thiadiazole | Compound 2h | Staphylococcus aureus | 6.25 | [3] |

| MRSA | Not Specified | [3] | ||

| Indole-Triazole | Compound 3d | Staphylococcus aureus | 6.25 | [3] |

| MRSA | Not Specified | [3] | ||

| Candida krusei | 3.125-50 | [3][4] | ||

| Indole derivatives with m-chlorophenyl group | Compound 1h | Staphylococcus aureus | 6.25 | [3] |

| Compound 2h | Staphylococcus aureus | 6.25 | [3] | |

| Compound 3h | Staphylococcus aureus | 6.25 | [3] |

Neuroprotective and Antioxidant Effects

The neuroprotective properties of methoxy-substituted indoles, particularly melatonin (N-acetyl-5-methoxytryptamine) and its analogs, are well-documented.[5][6] These compounds exhibit potent antioxidant and free radical scavenging activities, which are crucial in combating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[5]

Mechanisms of Neuroprotection

The neuroprotective effects of methoxyindoles are attributed to several mechanisms:

-

Direct free radical scavenging: They can directly neutralize reactive oxygen and nitrogen species.

-

Upregulation of antioxidant enzymes: They can enhance the expression and activity of endogenous antioxidant enzymes.

-

Inhibition of pro-inflammatory enzymes: Methoxy-substituted indoles have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory processes in the brain.[7]

-

Modulation of signaling pathways: They can influence signaling pathways involved in cell survival and apoptosis.[8]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted indole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the methoxy-substituted indole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[10][11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[4]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[4][10]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer) at a concentration of 2-4 mg/mL.[12][13] Prepare dilutions of the test compounds.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound to the wells. To initiate polymerization, add the tubulin solution containing GTP.[12][14]

-

Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer heated to 37°C.[13][14] The absorbance increases as tubulin polymerizes.

-

Analysis: Compare the polymerization curves of the treated samples to the vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[15][16]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to remove RNA.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of methoxy-substituted indoles are a result of their interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Caption: Inhibition of Tubulin Polymerization by Methoxy-Indoles.

Caption: Neuroprotective Mechanisms of Methoxy-Indoles.

Caption: Experimental Workflow for MTT Assay.

Conclusion

Methoxy-substituted indoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to interact with multiple cellular targets and modulate key signaling pathways underscores their potential for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this important class of molecules.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. protocols.io [protocols.io]

- 9. atcc.org [atcc.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. cancer.wisc.edu [cancer.wisc.edu]

4-bromo-5-methoxy-1H-indole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, a representative synthetic protocol, and potential biological relevance of 4-bromo-5-methoxy-1H-indole. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its substituted indole scaffold, a common motif in biologically active compounds.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol [1][2][3] |

| IUPAC Name | This compound |

| CAS Number | 90858-86-9[1] |

Representative Synthetic Protocol: Fischer Indole Synthesis

While numerous methods exist for the synthesis of substituted indoles, the Fischer indole synthesis remains a robust and widely utilized method. The following is a representative protocol for the synthesis of this compound, adapted from the principles of the Fischer indole synthesis. This multi-step, one-pot process involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Experimental Protocol

Materials:

-

4-Bromo-5-methoxyphenylhydrazine hydrochloride

-

Acetaldehyde

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-bromo-5-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add acetaldehyde (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

Once hydrazone formation is complete, carefully add the acid catalyst (e.g., polyphosphoric acid, 5-10 equivalents by weight) to the reaction mixture.

-

Heat the mixture to 80-100°C and stir for 2-6 hours. The progress of the cyclization to form the indole ring should be monitored by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acid by adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.

-

Potential Biological Signaling Pathway

Substituted indoles are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways. While the specific pathways affected by this compound are not extensively characterized, structurally similar compounds containing a bromo-methoxy-phenyl moiety have been shown to influence inflammatory pathways. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglial cells.[4]